molecular formula C11H9BrN2O2 B1440170 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1239478-15-9

4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1440170
CAS No.: 1239478-15-9
M. Wt: 281.1 g/mol
InChI Key: KRLGXLJBSKMLSN-UHFFFAOYSA-N
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Description

Background and Significance of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives represent a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Their structural versatility enables precise modifications to optimize physicochemical properties, making them indispensable in drug discovery. For example, pyrazole-containing drugs like celecoxib (anti-inflammatory) and sildenafil (erectile dysfunction treatment) highlight their therapeutic relevance. The introduction of halogen atoms, such as bromine, enhances molecular stability and bioactivity by influencing electronic and steric properties.

4-Bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid exemplifies a brominated pyrazole derivative with potential as a synthetic intermediate for biologically active molecules. Its carboxylic acid group facilitates further functionalization, enabling conjugation with other pharmacophores.

Structural Classification of this compound

This compound belongs to the 1H-pyrazole subclass, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Key structural features include:

Position Substituent Role
1 Hydrogen Dictates tautomeric stability and hydrogen-bonding capacity.
3 4-Methylphenyl group Enhances lipophilicity and π-π stacking interactions.
4 Bromine atom Modulates electronic density and steric bulk.
5 Carboxylic acid group Enables salt formation, solubility tuning, and covalent modifications.

The planar pyrazole core allows for conjugation, while substituents at positions 3, 4, and 5 create a sterically and electronically diverse framework.

Chemical Nomenclature and Identification Parameters

The compound is systematically identified as follows:

  • IUPAC Name : this compound.
  • CAS Registry Number : 1239478-15-9.
  • Molecular Formula : C$${11}$$H$${9}$$BrN$${2}$$O$${2}$$.
  • SMILES Notation : O=C(C1=C(Br)C(C2=CC=C(C)C=C2)=NN1)O.
  • Key Spectral Identifiers :
    • $$^1$$H NMR (DMSO-d$$6$$): δ 8.10 (s, 1H, pyrazole-H), 7.30–7.20 (m, 4H, aryl-H), 2.35 (s, 3H, CH$$3$$).
    • IR (KBr): 1705 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (C=N stretch).

Historical Context in Pyrazole Chemistry Development

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine, a landmark discovery demonstrating pyrazole’s pharmacological potential. Early methods relied on cyclocondensation of 1,3-diketones with hydrazines. Advances in regioselective synthesis, such as copper-catalyzed alkyne coupling and Vilsmeier-Haack formylation, enabled precise functionalization of the pyrazole core.

The incorporation of bromine and carboxylic acid groups gained prominence in the 21st century, driven by demand for kinase inhibitors and antimicrobial agents. For instance, brominated pyrazoles are pivotal in synthesizing SDH inhibitors like bixafen. The target compound’s synthesis likely employs modern strategies such as halogenation of preformed pyrazole intermediates or cycloaddition of brominated precursors.

Properties

IUPAC Name

4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLGXLJBSKMLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • The precursor 3-methyl-5-bromopyrazole is prepared or procured as the starting pyrazole substrate bearing the 4-bromo and 3-(4-methylphenyl) substituents.

Oxidation to Carboxylic Acid

  • The critical step involves oxidation of the methyl group at the 5-position to a carboxylic acid.
  • Potassium permanganate (KMnO4) is used as the oxidizing agent in acidic aqueous medium (hydrochloric acid).
  • The reaction is performed in a three-necked flask under controlled temperature and stirring conditions.

Typical conditions and results from patent literature include:

Parameter Condition 1 Condition 2 Condition 3
Substrate amount 1.7 g 3-methyl-5-bromopyrazole 1.7 g 3-methyl-5-bromopyrazole 1.7 g 3-methyl-5-bromopyrazole
Acid concentration 0.1 M HCl 0.1 M HCl 0.2 M HCl
Reaction temperature 50°C (initial), 70°C (stir) 40°C (initial), 60°C (stir) 60°C (initial), 80°C (stir)
KMnO4 amount 1.5 g in 5 mL water 1.0 g in 5 mL water 1.5 g in 5 mL water
Reaction time 30 min stirring 40 min stirring 20 min stirring
Workup pH adjustment acidic, EtOAc extraction, pH alkaline wash Same as Condition 1 Same as Condition 1
Yield 85% 76% 76%
  • The reaction involves slow dropwise addition of KMnO4 solution to the acidic solution of 3-methyl-5-bromopyrazole.
  • After completion, the mixture is cooled, acidified, and extracted with ethyl acetate.
  • The organic layer is basified to liberate the carboxylic acid and washed to purify the product.

This oxidation step is highly efficient, yielding 5-bromo-1H-3-pyrazolecarboxylic acid with yields ranging from 76 to 85% depending on conditions.

Alternative Synthetic Routes and Variations

  • Other methods reported in related pyrazole chemistry involve the condensation of hydrazine derivatives with crotononitrile analogs to form substituted pyrazoles, followed by selective bromination and oxidation steps.
  • Continuous reaction methods have been developed for bromopyrazole derivatives, omitting certain reagents (e.g., acetic acid, sodium bicarbonate) to reduce by-products and improve process efficiency.
  • Methylation or other functional group transformations on pyrazole rings have been achieved using sodium hydride and methyl iodide in dry solvents, but these are more relevant to other pyrazole derivatives rather than the direct preparation of the carboxylic acid.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Notes
1 Preparation of 3-methyl-5-bromopyrazole From hydrazine hydrate and 3-aminocrotononitrile - Ring closure and bromination steps
2 Oxidation of methyl group to carboxylic acid KMnO4 in 0.1-0.2 M HCl, 40-80°C, 20-40 min 76-85 Slow KMnO4 addition, acidic to alkaline workup
3 Purification Extraction with EtOAc, pH adjustment, washing - Standard organic extraction techniques

Research Findings and Optimization Notes

  • The oxidation step is sensitive to temperature and acid concentration; higher temperatures accelerate reaction but may reduce yield due to side reactions.
  • The amount of KMnO4 must be carefully controlled to avoid over-oxidation or degradation of the pyrazole ring.
  • Acid concentration affects solubility and reaction rate; 0.1 M HCl is generally preferred.
  • Extraction and pH adjustment steps are critical for isolating the pure acid form.
  • Continuous flow methods and omission of certain reagents have been explored to improve environmental footprint and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a corresponding acid derivative.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Drug Development

The compound and its derivatives have shown promising results in drug development:

  • Anticonvulsant Properties : Certain derivatives exhibit activity against voltage-gated sodium channels, indicating potential use in treating epilepsy.
  • α-Glucosidase Inhibition : Some derivatives demonstrate inhibitory activity against α-glucosidase, suggesting applications in managing diabetes by delaying carbohydrate absorption.

Structure-Activity Relationship Studies

The unique structural features of 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid make it an attractive candidate for exploring structure-activity relationships (SAR). Researchers can modify the compound to develop new derivatives with tailored pharmacological profiles.

Case Study 1: Anticonvulsant Activity

A study evaluated various pyrazole derivatives, including this compound, for their anticonvulsant properties. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced efficacy against seizures in animal models.

Case Study 2: Diabetes Management

Another investigation focused on the α-glucosidase inhibitory activity of this compound. Results showed that certain derivatives effectively reduced postprandial blood glucose levels in diabetic rats, highlighting their potential as therapeutic agents for diabetes management.

Mechanism of Action

The mechanism of action of 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can include kinases, G-protein coupled receptors, or other signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at the 3- and 4-Positions

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Substituent-Based Comparison
Compound Name 3-Position Substituent 4-Position Substituent Key Properties/Applications Reference
4-Bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid 4-Methylphenyl Bromine Intermediate for bioactive heterocycles
4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid 4-Methoxyphenyl Bromine Enhanced electron-donating effects from methoxy group; potential solubility improvements
4-Bromo-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid (CAS 1354829-88-1) 3-Nitrophenyl Bromine Electron-withdrawing nitro group may increase acidity; antimicrobial applications inferred from similar nitrophenyl derivatives
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 890007-12-2) 4-Methylphenyl Hydrogen Lacks bromine; reduced steric hindrance and reactivity compared to brominated analogues
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2) Hydrogen Bromine Methyl group at 1-position alters ring electronics; used in agrochemical synthesis
Key Observations :
  • Bromine vs. Hydrogen at 4-Position : Bromine’s electronegativity and steric bulk enhance intermolecular interactions (e.g., halogen bonding), which may improve binding affinity in therapeutic applications .
  • Aryl Group Effects: 4-Methylphenyl: Balances hydrophobicity and electronic effects for intermediate reactivity . 4-Methoxyphenyl: Improves solubility via polar interactions but may reduce metabolic stability .

Halogen-Substituted Analogues

Replacing bromine with other halogens significantly impacts molecular properties:

Table 2: Halogen Comparison in Isostructural Derivatives
Compound Halogen Molecular Volume Key Applications Reference
4-Chloro-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Chlorine Smaller Antimicrobial activity reported in isostructural thiazole derivatives
4-Bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid Bromine Larger Potential use in PET radiotracers due to bromine’s radiochemical stability
Key Observations :
  • Chlorine analogues are more synthetically accessible but may exhibit lower metabolic stability .

Functional Group Modifications

Table 3: Carboxylic Acid Derivatives
Compound Functional Group Key Reactivity/Applications Reference
This compound Free carboxylic acid Convertible to acid chlorides for further derivatization
Ethyl 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate Ester Improved lipophilicity for agrochemical applications
4-Bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl Enhanced metabolic stability and bioavailability
Key Observations :
  • Esterification : Reduces polarity for better membrane permeability .
  • Trifluoromethyl Groups : Improve resistance to oxidative degradation in drug design .

Biological Activity

Overview

4-Bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with a bromine atom, a methylphenyl group, and a carboxylic acid group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the bromine atom enhances its binding affinity, while the carboxylic acid group contributes to its reactivity and solubility in biological systems.

Potential Targets

  • Enzymes : Inhibitors of key enzymes such as lactate dehydrogenase (LDH), which plays a significant role in cancer metabolism.
  • Receptors : Modulation of G-protein coupled receptors and other signaling molecules involved in inflammatory responses.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity:

Activity IC50/EC50 Values Reference
Anticancer (PC3 cells)GI50 = 5.6 μM
Anticancer (MCF-7 cells)GI50 = 4.19 μM
Lactate Dehydrogenase InhibitionLow nM inhibition
Anti-inflammatoryEffective in carrageenan-induced edema model

Case Studies

  • Anticancer Activity : In studies involving prostate cancer cell lines (PC3), the compound demonstrated significant antiproliferative effects, with growth inhibitory concentrations in the low micromolar range. This suggests its potential as a lead compound for treating castration-resistant prostate cancer.
  • Inflammatory Response : The compound was tested in animal models for its anti-inflammatory properties, showing effectiveness similar to known anti-inflammatory drugs in reducing edema.
  • Biochemical Assays : As a biochemical probe, it has been utilized to study enzyme interactions, particularly focusing on LDH inhibition, which is crucial for understanding metabolic pathways in cancer cells.

Research Findings

Recent studies have highlighted the versatility and efficacy of this compound in various biological contexts:

  • Inhibition of LDH : A series of pyrazole-based compounds were optimized for their ability to inhibit LDH, with lead compounds showing low nanomolar activity against both LDHA and LDHB isoforms. This positions them as promising candidates for further development in cancer therapy .
  • Antioxidant Properties : The compound's structure allows it to exhibit antioxidant activity, which may contribute to its overall therapeutic profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with arylhydrazines, followed by bromination. Optimization involves adjusting solvent polarity (e.g., DMSO for polar intermediates), temperature (e.g., 120°C for cyclization using POCl₃), and stoichiometric ratios of reagents. Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., bromine at C4, methylphenyl at C3) .
  • FTIR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H pyrazole vibrations (~3200 cm⁻¹).
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm); ¹³C NMR confirms carboxylate carbon (~165 ppm) .

Q. How can researchers design preliminary bioactivity screens for this compound?

  • Methodological Answer : Use in vitro assays targeting microbial growth inhibition (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) or cancer cell lines (e.g., MCF-7). Standard protocols involve serial dilution (1–100 µg/mL), incubation (24–72 hrs), and viability measurement via MTT assays. Positive controls like isoniazid (antitubercular) or paclitaxel (anticancer) are critical .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of the pyrazole core?

  • Methodological Answer : Regioselectivity is controlled by electronic effects. Bromine preferentially substitutes at the C4 position due to electron-withdrawing carboxylate groups at C5. Using NBS (N-bromosuccinimide) in DMF at 0°C minimizes side reactions. Computational modeling (DFT) predicts charge distribution to guide reagent selection .

Q. How can computational chemistry (e.g., DFT) predict the reactivity or binding affinity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Docking Studies : Target proteins (e.g., σ₁ receptors or tubulin) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to carboxylate groups and hydrophobic interactions with bromine/methylphenyl moieties .

Q. How should conflicting bioactivity data between studies be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Confirm IC₅₀ values across multiple assays (e.g., sea urchin embryo vs. human cancer cells).
  • Structural Analog Comparison : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., diarylpyrazoles) to identify trends in SAR (structure-activity relationships) .

Q. What advanced synthetic strategies enable diversification of the pyrazole scaffold for SAR studies?

  • Methodological Answer :

  • Multicomponent Reactions : Combine aldehydes, malononitrile, and thiourea derivatives to generate oxadiazole or thiazole hybrids .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to replace bromine with aryl/heteroaryl groups (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

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